Pelitinib-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pelitinib-d6 is a deuterated form of Pelitinib, an irreversible inhibitor of the epidermal growth factor receptor tyrosine kinase. Pelitinib is primarily being developed as an anticancer agent and has shown promise in clinical trials for colorectal and lung cancers. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pelitinib-d6 involves the incorporation of deuterium atoms into the Pelitinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps in the synthesis include:
Deuteration of Starting Materials: The starting materials are deuterated using deuterated reagents such as deuterium gas or deuterated solvents.
Coupling Reactions: The deuterated intermediates are then subjected to coupling reactions to form the desired this compound molecule. Common coupling reagents include palladium catalysts and bases such as cesium carbonate.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale deuteration equipment.
Automated Coupling Reactions: Automated reactors are used to carry out the coupling reactions efficiently.
High-Throughput Purification: High-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pelitinib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pelitinib-d6 has several scientific research applications, including:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Pelitinib in the body.
Metabolic Stability: Helps in understanding the metabolic stability of Pelitinib and its deuterated form.
Cancer Research: Used in preclinical and clinical studies to investigate the efficacy of Pelitinib in treating various cancers.
Drug Development: Aids in the development of new anticancer drugs by providing insights into the molecular mechanisms of action.
Wirkmechanismus
Pelitinib-d6 exerts its effects by irreversibly inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets include:
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR prevents the activation of the receptor and its downstream signaling pathways.
Akt Signaling Pathway: Inhibition of EGFR leads to the suppression of the Akt signaling pathway, which is involved in cell survival and proliferation.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Inhibition of EGFR also affects the MAPK pathway, leading to reduced cell migration and invasion.
Vergleich Mit ähnlichen Verbindungen
Pelitinib-d6 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced metabolic stability and pharmacokinetic properties. Similar compounds include:
Pelitinib: The non-deuterated form of Pelitinib.
Erlotinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in cancer treatment.
Gefitinib: A similar compound that also targets the epidermal growth factor receptor.
This compound stands out due to its improved stability and potential for more effective cancer treatment.
Eigenschaften
CAS-Nummer |
1325223-34-4 |
---|---|
Molekularformel |
C24H23ClFN5O2 |
Molekulargewicht |
473.966 |
IUPAC-Name |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3 |
InChI-Schlüssel |
WVUNYSQLFKLYNI-OTHCMBSRSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |
Synonyme |
(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide; EKB 569-d6; WAY-EKB 569-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.